molecular formula C10H10O2S B021213 3-[4-(Methylsulfanyl)phenyl]acrylic acid CAS No. 102016-58-0

3-[4-(Methylsulfanyl)phenyl]acrylic acid

Cat. No.: B021213
CAS No.: 102016-58-0
M. Wt: 194.25 g/mol
InChI Key: AHBHKZCSIUIANZ-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-[4-(Methylsulfanyl)phenyl]acrylic acid can be synthesized through the condensation reaction between 4-methylthiophenol and pyruvic acid . The reaction involves the following steps:

    Formation of 4-methylthiophenol copper bromide: 4-methylthiophenol reacts with copper bromide to form 4-methylthiophenol copper bromide.

    Condensation Reaction: The 4-methylthiophenol copper bromide then reacts with pyruvic acid to form an acyl intermediate.

    Hydrolysis: The acyl intermediate undergoes hydrolysis to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Methylsulfanyl)phenyl]acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-[4-(Methylsulfanyl)phenyl]acrylic acid is utilized as a critical intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of anti-cancer agents. Its structure allows for modifications that enhance the efficacy and selectivity of therapeutic agents against cancer cells. Research indicates that compounds derived from this acrylic acid exhibit promising anti-tumor activity, making it a valuable candidate in targeted therapy development .

Case Study: Anti-Cancer Agents
In a recent study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that specific modifications to the methylthio group significantly increased the compounds' potency against breast cancer cells, suggesting a pathway for developing more effective treatments .

Organic Synthesis

Versatile Building Block
The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecular frameworks. Its ability to undergo various chemical reactions, including Michael additions and cross-coupling reactions, allows chemists to construct diverse organic molecules efficiently .

Table: Reaction Types Involving this compound

Reaction TypeDescription
Michael AdditionReacts with nucleophiles to form β-substituted products.
Cross-CouplingEngages in coupling reactions to form biaryl compounds.
OxidationThe methylthio group can be oxidized to sulfone derivatives.

Material Science

Applications in Polymer Chemistry
In material science, this compound is employed to synthesize advanced polymers and coatings. Its incorporation into polymer matrices enhances properties such as mechanical strength, thermal stability, and resistance to environmental degradation. This makes it suitable for applications in coatings and adhesives that require durability under harsh conditions .

Biochemical Research

Role in Biological Pathways
The compound is also significant in biochemical research, where it aids in studying biological pathways and mechanisms related to disease processes. By understanding how this compound interacts with various biological targets, researchers can identify potential therapeutic targets for drug development .

Case Study: Mechanistic Studies
Research has shown that derivatives of this compound can modulate signaling pathways involved in inflammation and cancer progression. These findings highlight its potential role as a tool for investigating complex biological systems and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]acrylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

3-[4-(Methylsulfanyl)phenyl]acrylic acid can be compared with other similar compounds, such as:

    4-Methylthio cinnamic acid: Similar structure but with different substituents on the phenyl ring.

    3-[4-(Methylsulfonyl)phenyl]acrylic acid: Contains a sulfonyl group instead of a sulfanyl group.

    3-[4-(Methylthio)phenyl]propionic acid: The acrylic acid moiety is reduced to a propionic acid.

Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

3-[4-(Methylsulfanyl)phenyl]acrylic acid, a compound characterized by its unique methylsulfanyl group, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • CAS Number : 102016-58-0
  • Molecular Formula : C11H12O2S
  • Molecular Weight : 220.28 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Studies suggest that it may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can inhibit COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators. In a study assessing various derivatives, compounds with similar structures demonstrated significant inhibitory activity against these enzymes, suggesting a potential role for this compound in managing inflammatory conditions .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that derivatives of acrylic acids can scavenge free radicals effectively, indicating that this compound may possess similar capabilities.

Study on COX Inhibition

A comparative study highlighted the selectivity of various compounds against COX-1 and COX-2. The findings revealed that certain structural modifications could enhance inhibitory activity against these enzymes. For instance, compounds with a methylsulfonyl group exhibited varying degrees of selectivity, with some showing greater activity than standard anti-inflammatory drugs like Meloxicam .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio
3a56.4357.14>1
3b69.56>83.68<1
3c64.0070.00<1

Antioxidant Evaluation

In another study focused on antioxidant properties, the compound was tested alongside known antioxidants to evaluate its efficacy in scavenging free radicals. The results indicated that it exhibited moderate antioxidant activity, comparable to other phenolic compounds commonly used in therapeutic applications.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHKZCSIUIANZ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 50.70 g (0.33 mol) 4-methylsulfanyl-benzaldehyde, 39.65 g (0.38 mol) malonic acid 3.25 g (0.04 mmol) piperidine and 150 ml pyridine was kept at reflux temperature until carbon dioxide development ceased (5 h). The reaction mixture was poured into a solution of 750 ml ice water and 190 ml 6N HCl. The precipitate was isolated, washed with water, then with n-heptane and dried at 50° C. Yield: 60.0 g (93%) 3-(4-methylsulfanyl-phenyl)-acrylic acid as a light brown solid melting at 163-165° C.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
39.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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